- New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine, Food Chemistry, 2015, 168, 327-331

Cas no 92012-22-1 (tert-butyl 2-acetylpyrrolidine-1-carboxylate)

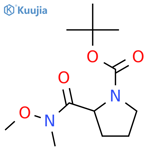

92012-22-1 structure

Nome del prodotto:tert-butyl 2-acetylpyrrolidine-1-carboxylate

Numero CAS:92012-22-1

MF:C11H19NO3

MW:213.273463487625

MDL:MFCD16308624

CID:858986

PubChem ID:15587526

tert-butyl 2-acetylpyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-butyl 2-acetylpyrrolidine-1-carboxylate

- 1,1-Dimethylethyl 2-acetyl-1-pyrrolidinecarboxylate (ACI)

- 2-Acetyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- 1-Boc-2-acetyl-pyrrolidine

- AKOS004910675

- tert-butyl2-acetylpyrrolidine-1-carboxylate

- AS-40255

- SB39930

- MFCD16308624

- SB39886

- MFCD11975894

- (R)-1-(1-Boc-2-pyrrolidinyl)ethanone

- DA-01030

- SCHEMBL5423413

- 2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester

- SY097649

- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester

- EN300-85377

- Z1258568622

- CS-0048434

- SB38243

- MFCD11975893

- 92012-22-1

- (S)-1-Boc-2-acetylpyrrolidine

- DB-079215

- SY111282

-

- MDL: MFCD16308624

- Inchi: 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3

- Chiave InChI: NNCPMJHKYIRKSA-UHFFFAOYSA-N

- Sorrisi: O=C(N1C(C(C)=O)CCC1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 213.13649347g/mol

- Massa monoisotopica: 213.13649347g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 15

- Conta legami ruotabili: 4

- Complessità: 268

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.6Ų

- XLogP3: 1.4

tert-butyl 2-acetylpyrrolidine-1-carboxylate Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 2-acetylpyrrolidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85377-0.1g |

tert-butyl 2-acetylpyrrolidine-1-carboxylate |

92012-22-1 | 95.0% | 0.1g |

$96.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D587402-5G |

tert-butyl 2-acetylpyrrolidine-1-carboxylate |

92012-22-1 | 97% | 5g |

$310 | 2024-07-21 | |

| Enamine | EN300-85377-5.0g |

tert-butyl 2-acetylpyrrolidine-1-carboxylate |

92012-22-1 | 95.0% | 5.0g |

$881.0 | 2025-02-20 | |

| Chemenu | CM198011-5g |

1-Boc-2-acetyl-pyrrolidine |

92012-22-1 | 95% | 5g |

$711 | 2021-08-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0354-25g |

1-Boc-2-acetyl-pyrrolidine |

92012-22-1 | 98% | 25g |

33497.67CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1123161-1g |

1-Boc-2-acetyl-pyrrolidine |

92012-22-1 | 95% | 1g |

$340 | 2024-07-28 | |

| Aaron | AR00H3PC-5g |

tert-butyl 2-acetylpyrrolidine-1-carboxylate |

92012-22-1 | 97% | 5g |

$238.00 | 2025-02-11 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0354-100mg |

1-Boc-2-acetyl-pyrrolidine |

92012-22-1 | 98% | 100mg |

1000.69CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1123161-100mg |

1-Boc-2-acetyl-pyrrolidine |

92012-22-1 | 95% | 100mg |

$190 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3051-500mg |

tert-butyl 2-acetylpyrrolidine-1-carboxylate |

92012-22-1 | 97% | 500mg |

¥461.0 | 2024-04-15 |

tert-butyl 2-acetylpyrrolidine-1-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 16 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Riferimento

- Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubstituted pyrrolidine derivatives, Tetrahedron Letters, 2017, 58(14), 1399-1402

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Catalytic hydrogenation of pyrroles at atmospheric pressure, Journal of Organic Chemistry, 1984, 49(22), 4203-9

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Diethyl ether

Riferimento

- New and Convenient Syntheses of the Important Roasty, Popcorn-like Smelling Food Aroma Compounds 2-Acetyl-1-pyrroline and 2-Acetyltetrahydropyridine from Their Corresponding Cyclic α-Amino Acids, Journal of Agricultural and Food Chemistry, 1998, 46(2), 616-619

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Diethyl ether ; 0 °C; 1.5 h, 0 °C

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- Flavoring compositions for savory applications, World Intellectual Property Organization, , ,

tert-butyl 2-acetylpyrrolidine-1-carboxylate Raw materials

- tert-Butyl 2-Methoxy(methyl)carbamoylpyrrolidine-1-carboxylate

- 1H-Pyrrole-1-carboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester

- 1-Pyrrolidinecarboxylic acid, 2-[(2-pyridinylthio)carbonyl]-, 1,1-dimethylethyl ester, (S)- (9CI)

- tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate

tert-butyl 2-acetylpyrrolidine-1-carboxylate Preparation Products

tert-butyl 2-acetylpyrrolidine-1-carboxylate Letteratura correlata

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

92012-22-1 (tert-butyl 2-acetylpyrrolidine-1-carboxylate) Prodotti correlati

- 73365-02-3(tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate)

- 98977-36-7(1-Boc-3-piperidone)

- 117625-90-8(tert-butyl 2-formylpyrrolidine-1-carboxylate)

- 157634-02-1(N-Boc-2-piperidine Carboxyaldehyde)

- 69610-41-9(tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate)

- 1396886-09-1(1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-2-yl)piperidine)

- 35582-07-1(3-(2-Oxazolyl)nitrobenzene)

- 23996-53-4(3-(1H-Imidazol-1-yl)propanenitrile)

- 880-29-5((4-Ethoxyphenyl)thiourea)

- 2138059-58-0(6-[4-(propan-2-yl)-1H-pyrazol-1-yl]spiro[4.5]decan-8-ol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92012-22-1)tert-butyl 2-acetylpyrrolidine-1-carboxylate

Purezza:99%/99%

Quantità:5g/50g

Prezzo ($):244.0/1982.0